molecular formula C27H37FO6 B8058235 Betamethasone 17-valerate

Betamethasone 17-valerate

Cat. No.: B8058235
M. Wt: 476.6 g/mol
InChI Key: SNHRLVCMMWUAJD-CQSFNGLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone 17-valerate (BMV) is a synthetic glucocorticoid ester widely used in dermatology for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties. Structurally, it is a 17-valerate ester derivative of betamethasone, a corticosteroid featuring a 9α-fluoro, 16β-methyl substitution that enhances its glucocorticoid receptor affinity and reduces mineralocorticoid activity . BMV is primarily formulated in topical ointments, creams, and lotions for treating inflammatory skin conditions such as psoriasis, eczema, and contact dermatitis. Its efficacy is attributed to its ability to suppress pro-inflammatory cytokines and reduce leukocyte migration to affected sites .

BMV’s chemical stability and bioavailability are influenced by its esterification at the 17-position. However, it is prone to degradation into betamethasone 21-valerate (a less active isomer) and free betamethasone alcohol under certain conditions, which impacts its therapeutic performance .

Properties

IUPAC Name

[(8S,9R,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHRLVCMMWUAJD-CQSFNGLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most common industrial method involves direct esterification of betamethasone with valeric acid derivatives. A patented approach (CN102659887B) utilizes trimethyl orthovalerate under acidic conditions:

  • Reaction Setup : Betamethasone (1 eq) is suspended in ethyl acetate with toluene-p-sulfonic acid (0.05 eq) and trimethyl orthovalerate (1.2 eq).

  • Conditions : Reflux at 60–70°C for 4–6 hours.

  • Workup : The mixture is quenched with 2 N sulfuric acid, washed with sodium bicarbonate, and purified via recrystallization (acetone/petroleum ether).

  • Yield : 81.5%

  • Purity : >99.5% (HPLC)

Key Advantage : High scalability and minimal byproducts.

Orthoester Hydrolysis Method

This method leverages betamethasone 17,21-orthovalerate as an intermediate:

  • Orthoester Formation : Betamethasone reacts with trimethyl orthovalerate in acetic acid, catalyzed by sulfuric acid.

  • Hydrolysis : The orthoester is treated with aqueous sulfuric acid (pH 2–3) at 25°C for 30 minutes.

  • Isolation : Precipitation with water followed by acetone recrystallization.

  • Yield : 91.4%

  • Isomer Control : Limits formation of betamethasone 21-valerate (<0.1%)

Selective Acylation Approach

A novel method from Zhang et al. employs selective 17α-acylation:

  • Protection : Betamethasone is treated with chlorotrimethylsilane to protect 21-OH.

  • Acylation : Valeryl chloride (1.1 eq) is added in pyridine at 0°C.

  • Deprotection : Silane groups are removed using ammonium fluoride.

  • Yield : 76.4%

  • Challenges : Requires stringent anhydrous conditions.

Process Optimization and Catalysts

Parameter Acid-Catalyzed Orthoester Selective Acylation
CatalystToluene-p-sulfonic acidSulfuric acidPyridine
Reaction Time (h)4–60.58
Temperature (°C)60–70250–5
Purity (HPLC)99.5%99.6%99.56%

Key Findings :

  • Acid catalysts (e.g., H₂SO₄) reduce side reactions compared to base-mediated methods.

  • Pyridine in selective acylation minimizes 21-OH esterification.

Purification and Isolation Techniques

  • Recrystallization : Acetone/petroleum ether (1:3 v/v) yields crystals with 99.5% purity.

  • Chromatography : Silica gel column chromatography (CHCl₃:acetone, 5:2) resolves 17-valerate from 21-valerate isomers.

  • Kinetic Control : Slow cooling (0.5°C/min) enhances crystal uniformity.

Stability Considerations During Synthesis

BV is prone to acyl migration to the 21-position under basic or aqueous conditions:

  • pH Sensitivity : Optimal stability at pH 5.0–6.0 (degradation <2% at 25°C/3 months).

  • Excipient Effects : Emulsifier concentration (e.g., macrogolstearylether-20/21) inversely correlates with isomerization rate.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Acid-CatalyzedHighLowIndustrial>99.5%
Orthoester HydrolysisHighModeratePilot-scale>99.6%
Selective AcylationModerateHighLab-scale>99.5%

Recent Advances and Patent Overview

  • CN102659887B : Introduces a one-pot synthesis with 81.5% yield, avoiding toxic solvents.

  • US3312590A : Describes orthovalerate intermediates for controlled hydrolysis.

  • Green Chemistry : Replacement of pyridine with biobased solvents (e.g., limonene) is under exploration .

Chemical Reactions Analysis

Types of Reactions

Betamethasone 17-valerate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Dermatological Applications

1.1 Treatment of Dermatoses

Betamethasone 17-valerate is primarily used in the treatment of various inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Clinical studies have demonstrated its effectiveness in reducing symptoms such as swelling, itching, and redness. For instance, a clinical-use study reported that 84% of patients experienced excellent to good results when treated with a 0.1% cream formulation .

1.2 Comparative Efficacy

In a double-blind study comparing this compound 0.05% ointment with other corticosteroids, it was found to be superior in 69% of cases . Additionally, studies have shown that when combined with oral simvastatin, it may enhance treatment outcomes for conditions like vitiligo .

Pharmacological Properties

2.1 Mechanism of Action

As a corticosteroid, this compound works by inhibiting the inflammatory response in tissues. It has been shown to significantly reduce cutaneous blood flow in response to heat, indicating its capacity to modulate local vascular responses .

2.2 Formulation Stability

Research indicates that this compound is sensitive to photodegradation when exposed to UV light, which can reduce its therapeutic efficacy . Therefore, formulations must be carefully designed to minimize exposure to light and maintain stability.

Case Studies and Clinical Trials

3.1 Efficacy in Vitiligo Treatment

A controlled trial involving 88 subjects with vitiligo compared the efficacy of betamethasone valerate alone versus a combination therapy with oral simvastatin. The results indicated that both treatments were effective, but the combination therapy showed enhanced results in repigmentation .

3.2 Safety Profile

The safety profile of this compound is generally favorable, with minimal systemic absorption noted during clinical evaluations. In studies involving topical application over extended periods, only minor local irritations were reported without significant adverse effects .

Comparative Studies with Other Corticosteroids

4.1 Betamethasone vs. Tacrolimus

A study comparing tacrolimus ointment with this compound for chronic paronychia found that tacrolimus was more efficacious than betamethasone in achieving treatment success . This highlights the need for individualized treatment plans based on specific conditions and patient responses.

Data Summary Table

Application AreaFormulationEfficacy (%)Notable Findings
General Dermatoses0.1% Cream84Excellent to good results in clinical studies
Vitiligo Treatment0.1% Cream + SimvastatinEnhancedImproved repigmentation compared to monotherapy
Chronic ParonychiaTacrolimus vs BetamethasoneTacrolimus superiorHigher cure rates for tacrolimus

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules that play a role in inflammation and immune regulation.

Comparison with Similar Compounds

Psoriasis and Eczema

  • BMV vs. Fluocinolone Acetonide: A 1967 study demonstrated BMV’s superiority in reducing psoriatic plaque thickness and erythema, with 75% of patients achieving clearance versus 50% for fluocinolone acetonide .
  • BMV vs. Fluocortolone: BMV showed "impressive" superiority in occluded and non-occluded psoriasis treatments, attributed to its higher receptor-binding affinity and sustained epidermal retention .
  • BMV vs. Beclomethasone Dipropionate : In inflammatory dermatoses, BMV provided faster symptom relief (3–5 days vs. 7 days for beclomethasone), though long-term efficacy was comparable .

Pharmacokinetics and Bioavailability

  • Skin Penetration : BMV’s vasoconstrictive potency (a proxy for bioavailability) correlates with its dermatopharmacokinetic (DPK) profile. Tape-stripping assays revealed BMV’s stratum corneum retention is 2.5-fold higher than betamethasone 21-acetate, ensuring prolonged local action .
  • Metabolism: BMV is hydrolyzed by epidermal esterases to free betamethasone, whereas dipropionate derivatives undergo sequential hydrolysis (di- → mono- → free alcohol), delaying systemic absorption .

Stability and Formulation Challenges

  • Photodegradation : BMV generates lumi- and photolumi-derivatives under UV exposure, reducing potency by 40% in 24 hours. Stabilizers like antioxidants (e.g., BHT) or opaque packaging mitigate this .
  • Vehicle Compatibility : Palm olein emulsion enhances BMV’s stability (10% degradation over 30 days vs. 25% in commercial creams) and sustains drug release (85% released in 24 hours vs. 65% in aqueous creams) .

Regulatory and Pharmacopeial Status

BMV is included in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), with strict limits on degradation products (e.g., 21-valerate ≤2%) . In contrast, betamethasone dipropionate monographs allow higher impurity thresholds due to its inherent stability .

Q & A

Q. How does esterification at the 17-position influence the pharmacokinetic and anti-inflammatory properties of betamethasone 17-valerate compared to other betamethasone derivatives?

this compound’s 17-valerate ester group enhances lipophilicity, improving dermal absorption and prolonging localized anti-inflammatory effects by slowing hydrolysis to the active metabolite, betamethasone. This modification reduces systemic absorption compared to non-esterified forms, minimizing adrenal suppression risks . Methodologically, comparative studies should use receptor-binding assays (e.g., glucocorticoid receptor IC50 determination) and pharmacokinetic profiling via HPLC to quantify tissue-specific bioavailability .

Q. What physicochemical properties of this compound are critical for optimizing its stability in semi-solid formulations?

Key properties include its melting point (183–184°C), logP (3.64), and sensitivity to hydrolysis. Formulation stability depends on pH (neutral to slightly acidic), excipient compatibility (avoid surfactants that accelerate degradation), and storage conditions (2–8°C for bulk powder). Researchers should conduct accelerated stability studies (40°C/75% RH) with forced degradation (heat, light, oxidation) to identify degradation pathways .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices like mucoadhesive membranes?

Reverse-phase HPLC with UV detection (240 nm) is standard. For co-formulated agents (e.g., fusidic acid), use a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Validate methods per ICH Q2(R1), ensuring specificity via peak purity analysis and robustness testing across pH (3–9) and temperature (20–40°C) ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across different experimental models?

Contradictions often arise from matrix effects (e.g., cream vs. aqueous solutions) or analytical variability. To address this:

  • Perform matrix-specific forced degradation studies (e.g., dilution effects in semi-solids ).
  • Use LC-MS/MS to differentiate degradation products (e.g., 21-valerate isomerization ).
  • Apply QbD principles to identify critical process parameters (e.g., mixing temperature, excipient ratios) affecting stability .

Q. What methodological considerations are essential when developing a stability-indicating HPLC method for this compound in multi-component topical formulations?

Key steps include:

  • Column selection : Use a phenyl-hexyl column to resolve this compound from co-eluting preservatives (methylparaben, propylparaben) .
  • Degradation studies : Expose samples to UV light (ICH Q1B) and acidic/alkaline hydrolysis to validate method specificity .
  • Impurity tracking : Monitor known impurities (e.g., betamethasone 21-valerate, 9α-bromobetamethasone) with reference standards .

Q. What strategies mitigate the risk of 21-valerate isomer formation during synthesis or storage of this compound?

Isomerization to the 21-valerate form is pH- and temperature-dependent. Mitigation strategies include:

  • Synthesizing under anhydrous conditions with controlled pH (5–6) .
  • Adding stabilizers (e.g., antioxidants like BHT) to formulations.
  • Storing bulk drug substance at -20°C and avoiding aqueous solvents during processing .

Q. How does this compound compare to other corticosteroids (e.g., prednisolone 21-phosphate) in terms of efficacy and adrenal suppression in preclinical models?

In murine models, this compound shows 10-fold higher glucocorticoid receptor affinity (IC50 = 5–6 nM) than prednisolone derivatives. Clinical trials in proctocolitis demonstrate equivalent efficacy to prednisolone enemas but 50% lower adrenal suppression due to reduced systemic absorption . Researchers should use adrenalectomy models or cortisol ELISA assays to quantify HPA axis effects .

Q. What in vitro and ex vivo models are appropriate for evaluating the anti-inflammatory potency of this compound derivatives?

  • In vitro : Human epidermal keratinocyte assays measuring IL-6/IL-8 suppression via ELISA .
  • Ex vivo : Franz diffusion cells to assess transdermal flux in human skin explants .
  • Receptor studies : Competitive binding assays with ³H-dexamethasone to determine GR/MR affinity .

Q. How should researchers approach impurity profiling of this compound to comply with pharmacopeial standards (e.g., USP-NF)?

USP-NF requires monitoring of four specified impurities (e.g., betamethasone 21-valerate, 9α-bromobetamethasone) at thresholds ≤0.5%. Use LC-HRMS with fragmentation patterns (MS/MS) for structural elucidation. Cross-validate methods against EDQM reference standards (e.g., B1054000) .

Methodological Tables

Q. Table 1. Stability-Indicating HPLC Parameters for this compound

ParameterConditionReference
ColumnWaters XBridge Phenyl-Hexyl, 3.5 µm
Mobile PhaseAcetonitrile:0.1% TFA (55:45 v/v)
Flow Rate1.0 mL/min
DetectionUV 240 nm
Retention Time8.2 ± 0.5 min

Q. Table 2. Key Impurities and Pharmacopeial Limits

Impurity NameUSP-NF LimitEDQM Reference Standard
Betamethasone 21-valerate≤0.5%B1055000
9α-Bromothis compound≤0.10%Y0001065
Unspecified impurities≤0.10%B1054000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.